

A Comprehensive Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No.: B1323410

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

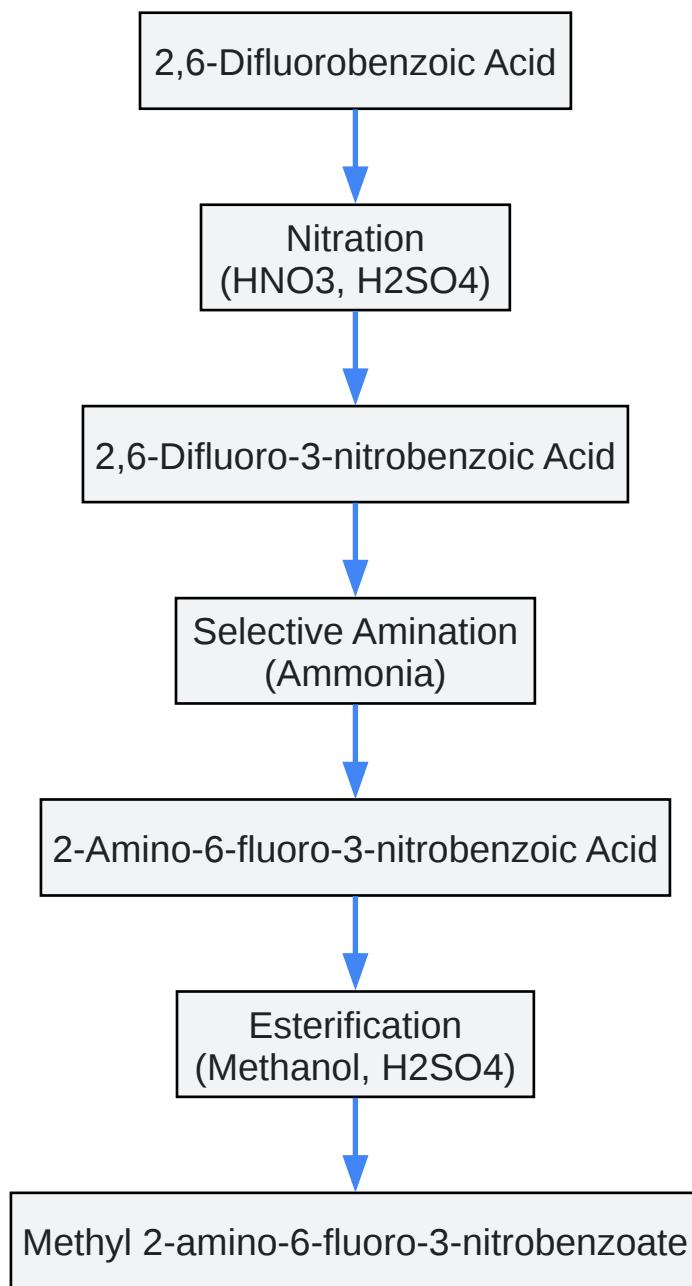
This in-depth technical guide provides a thorough review of **Methyl 2-amino-6-fluoro-3-nitrobenzoate**, a key chemical intermediate. The document details its physicochemical properties, outlines a likely synthetic pathway with a detailed experimental protocol, and explores its potential applications in drug discovery, particularly in the development of kinase and monoamine oxidase (MAO) inhibitors.

Physicochemical and Safety Data

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a solid organic compound at room temperature. [1][2] Its key properties and safety information are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FN ₂ O ₄	[1] [2]
Molecular Weight	214.15 g/mol	[1] [2]
Melting Point	93-95 °C	[2]
Boiling Point	360.9 ± 42.0 °C at 760 mmHg	[2]
Appearance	Solid	[1] [2]
Purity	Typically ≥97%	[2] [3]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[3]

Safety Information:


Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

This data is compiled from supplier safety data sheets and should be used for informational purposes. Always refer to the specific safety data sheet provided with the product before handling.

Synthesis and Experimental Protocols

While a specific peer-reviewed synthesis for **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is not readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds, such as 2-amino-3-fluoro-6-nitrobenzoic acid and methyl 2-fluoro-3-aminobenzoate.[\[3\]](#)[\[4\]](#) The proposed multi-step synthesis starts from 2,6-difluorobenzoic acid.

A hypothesized workflow for the synthesis is presented below:

[Click to download full resolution via product page](#)

Caption: Hypothesized synthetic workflow for **Methyl 2-amino-6-fluoro-3-nitrobenzoate**.

Detailed Experimental Protocol (Hypothesized)

Step 1: Nitration of 2,6-Difluorobenzoic Acid

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (4 parts) and fuming nitric acid (1 part) to 0-5 °C in an ice bath.
- Slowly add 2,6-difluorobenzoic acid (1 part) to the cooled nitrating mixture while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Pour the reaction mixture onto crushed ice and stir until the ice has melted.
- Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2,6-difluoro-3-nitrobenzoic acid.

Step 2: Selective Amination of 2,6-Difluoro-3-nitrobenzoic Acid

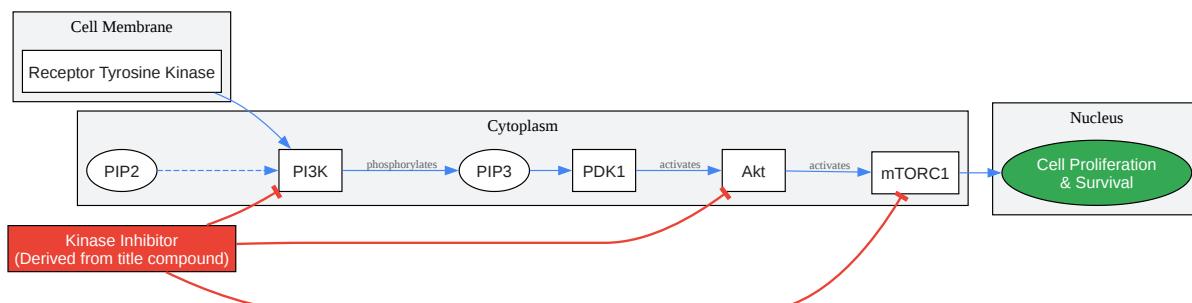
- In a sealed pressure vessel, dissolve 2,6-difluoro-3-nitrobenzoic acid (1 part) in a suitable solvent such as dioxane.
- Add an excess of aqueous ammonia (e.g., 28-30% solution).
- Heat the mixture to a temperature of 100-120 °C and maintain for 12-16 hours.
- Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 2-amino-6-fluoro-3-nitrobenzoic acid.

Step 3: Esterification of 2-Amino-6-fluoro-3-nitrobenzoic Acid

- Suspend 2-amino-6-fluoro-3-nitrobenzoic acid (1 part) in methanol (10 parts).
- Carefully add concentrated sulfuric acid (0.5 parts) as a catalyst.
- Reflux the mixture for 6-8 hours.
- Cool the reaction mixture and remove the excess methanol under reduced pressure.

- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Methyl 2-amino-6-fluoro-3-nitrobenzoate**.
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Development


Methyl 2-amino-6-fluoro-3-nitrobenzoate is a valuable building block in medicinal chemistry. Its trifunctional nature (amino, fluoro, and nitro groups) allows for diverse chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic rings. The fluorine atom can enhance the metabolic stability and binding affinity of a drug candidate.

Based on the applications of structurally similar compounds, **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is a promising starting material for the synthesis of:

- Kinase Inhibitors: Many kinase inhibitors feature a quinazoline or quinazolinone core. The amino and nitro groups on the benzene ring of the title compound are well-positioned for the construction of such heterocyclic systems, which are prevalent in oncology drugs.
- MAO Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been shown to be potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The structural features of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** make it a suitable precursor for the synthesis of novel MAO inhibitors.

Hypothesized Role in a Signaling Pathway

Given its potential as a precursor for kinase inhibitors, molecules derived from **Methyl 2-amino-6-fluoro-3-nitrobenzoate** could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Potential inhibitory action on the PI3K-Akt-mTOR signaling pathway.

Conclusion

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a chemical intermediate with significant potential in the field of drug discovery and development. While detailed synthetic and application data in the public domain is scarce, its structural features strongly suggest its utility as a precursor for the synthesis of bioactive molecules, particularly kinase and MAO inhibitors. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 2-amino-6-fluoro-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 3. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323410#methyl-2-amino-6-fluoro-3-nitrobenzoate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com